(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H11ClF3N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, along with a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the cyclopropyl group.
(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane: Similar structure but lacks the methanamine moiety.
(4-Chloro-3-(trifluoromethyl)phenyl)methanamine: Similar structure but lacks the cyclopropyl group.
Uniqueness
(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClF3N |
---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H11ClF3N/c12-10-2-1-6(8-3-7(8)5-16)4-9(10)11(13,14)15/h1-2,4,7-8H,3,5,16H2 |
InChI Key |
FGHCPQOGNIFUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=C(C=C2)Cl)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.